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Compound of Interest

Compound Name: 2-Nitrophenyl butyrate

Cat. No.: B1199213

These application notes provide a detailed protocol for the determination of lipase activity using
2-Nitrophenyl butyrate (2-NPB), also commonly referred to as p-Nitrophenyl butyrate (p-
NPB), as a chromogenic substrate. This spectrophotometric assay is a reliable and widely used
method for measuring the activity of lipases and esterases in purified enzyme preparations,
crude extracts, and other biological samples.[1][2][3]

Principle of the Assay

The 2-Nitrophenyl butyrate lipase assay is based on the enzymatic hydrolysis of the ester
bond in 2-Nitrophenyl butyrate by a lipase.[4] This reaction releases butyric acid and 2-
nitrophenol (or p-nitrophenol).[5][6][7] In an alkaline environment, 2-nitrophenol is converted to
the 2-nitrophenolate anion (or p-nitrophenolate), which is a yellow-colored compound.[2][6][7]
The intensity of the yellow color is directly proportional to the amount of 2-nitrophenol released
and can be measured spectrophotometrically by monitoring the increase in absorbance at a
wavelength of 400-415 nm.[1][2][5][6][7][8] The rate of the increase in absorbance is therefore
proportional to the lipase activity in the sample.
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Caption: Enzymatic hydrolysis of 2-Nitrophenyl butyrate.

Experimental Protocol

This section details the necessary reagents, equipment, and step-by-step procedure for

performing the 2-Nitrophenyl butyrate lipase assay.

Materials and Reagents

© 2025 BenchChem. All rights reserved.

2/8

Tech Support


https://www.benchchem.com/product/b1199213?utm_src=pdf-body-img
https://www.benchchem.com/product/b1199213?utm_src=pdf-body
https://www.benchchem.com/product/b1199213?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1199213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Reagent

Stock
Concentration

Final .
. Preparation Notes
Concentration

Assay Buffer

100 mM

Sodium Phosphate
Buffer with 150 mM
Sodium Chloride and

99 mM 0.5% (v/v) Triton X-
100, pH 7.2 at 37°C.
Adjust pH with 1 M
NaOH.[5]

Substrate (2-
Nitrophenyl butyrate)

50 mM

Dissolve in
0.50 mM Acetonitrile.[5] Store
protected from light.

Acetonitrile

N/A

Used as the solvent
1% (viv) for the substrate stock

solution.[5]

Lipase Enzyme

Solution

Variable

Prepare a solution of
the lipase enzyme in
cold Assay Buffer
) immediately before

6 - 7 units/mL )
use. The optimal
concentration should
be determined

empirically.[2][5]

Deionized Water

N/A

Used for the blank

control.

N/A

Equipment

o Spectrophotometer or microplate reader capable of measuring absorbance at 400-415 nm.

o Thermostatted cuvette holder or incubator to maintain the reaction temperature at 37°C.

¢ Pipettes and tips.
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e Cuvettes or a 96-well microplate.

Assay Procedure

The following workflow outlines the key steps of the experimental procedure.
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Caption: Experimental workflow for the lipase assay.

Step-by-Step Protocol:

o Prepare the Reagents: Prepare all reagents as described in the table above.

o Set up the Spectrophotometer: Set the spectrophotometer to measure absorbance at 400
nm and the temperature to 37°C.

o Pipette Reagents: Into suitable cuvettes, pipette the following:

o Test Sample: 0.90 mL of Assay Buffer and 0.10 mL of the Lipase Enzyme Solution.

o Blank: 0.90 mL of Assay Buffer and 0.10 mL of the Lipase Enzyme Solution.

o Equilibrate: Mix the contents of the cuvettes by inversion and allow them to equilibrate to
37°C for a few minutes. Monitor the absorbance at 400 nm until it is constant.

e |nitiate the Reaction:

o Test Sample: Add 0.010 mL of the 50 mM 2-Nitrophenyl butyrate solution.
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o Blank: Add 0.010 mL of deionized water.

o Measure Absorbance: Immediately after adding the substrate or water, mix the contents by
inversion and start recording the increase in absorbance at 400 nm for approximately 5
minutes.[5]

Data Analysis and Interpretation

The activity of the lipase enzyme is determined by calculating the rate of change in absorbance
over time.

Calculations

o Determine the Rate of Absorbance Change (AA/min): From the recorded data, determine the
maximum linear rate of increase in absorbance per minute (AA400nm/minute) for both the
test sample and the blank.

o Calculate Lipase Activity: The lipase activity is calculated using the Beer-Lambert law. The
following formula can be used to determine the enzyme activity in units per milliliter (U/mL)

[5]:

Units/mL enzyme = [(AA400nm/min Test - AA4A0Onm/min Blank) * Total Volume (mL) *
Dilution Factor] / [Molar Extinction Coefficient (g) * Volume of Enzyme (mL)]

Total Volume: The total reaction volume in the cuvette (in this protocol, 1.01 mL).

o

[¢]

Dilution Factor (df): If the enzyme solution was diluted prior to the assay, this factor must

be included.

Molar Extinction Coefficient (€): The micromolar extinction coefficient for p-nitrophenol at
400 nm is 0.0148 pM~cm~1.[5]

[¢]

[¢]

Volume of Enzyme: The volume of the enzyme solution added to the cuvette (in this
protocol, 0.1 mL).

One unit of lipase activity is defined as the amount of enzyme that releases 1.0 nanomole of p-
nitrophenol per minute at pH 7.2 and 37°C.[5]
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Data Analysis Workflow
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Caption: Workflow for data analysis of lipase activity.

Considerations and Troubleshooting

 Linearity: The reaction rate should be linear for the duration of the measurement. If the rate
decreases over time, the enzyme concentration may be too high, or the substrate may be
depleted. In such cases, the enzyme solution should be further diluted. The reaction is
generally linear up to a AA400nm/minute of 0.1.[5]

o Substrate Solubility: 2-Nitrophenyl butyrate has limited solubility in aqueous solutions. The
use of a co-solvent like acetonitrile and a detergent like Triton X-100 helps to maintain the
substrate in solution.
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e Spontaneous Hydrolysis: A blank reaction without the enzyme should always be included to
account for any non-enzymatic hydrolysis of the substrate.

o Temperature and pH: Lipase activity is highly dependent on temperature and pH. Ensure that
these parameters are accurately controlled and maintained throughout the experiment. The
optimal pH and temperature may vary for different lipases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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